molecular formula C6H13NO B8748423 ((1S,2R)-2-Aminocyclopentyl)methanol

((1S,2R)-2-Aminocyclopentyl)methanol

Cat. No.: B8748423
M. Wt: 115.17 g/mol
InChI Key: JFLVVCGMJYMWML-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1S,2R)-2-Aminocyclopentyl)methanol: is an organic compound with the molecular formula C6H13NO It is a cyclopentane derivative with an amino group and a hydroxyl group attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-Aminocyclopentyl)methanol typically involves the cyclization of cyclopentene derivatives followed by functional group modifications. One common method starts with cyclopentene, which undergoes a series of reactions including epoxidation, ring-opening, and amination to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((1S,2R)-2-Aminocyclopentyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

((1S,2R)-2-Aminocyclopentyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ((1S,2R)-2-Aminocyclopentyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

  • cis-(2-Amino-2-methyl-cyclopentyl)-methanol
  • cis-(6-Amino-cyclohex-3-enyl)-methanol
  • cis-2-Aminomethyl-cyclohexanol

Comparison:

((1S,2R)-2-Aminocyclopentyl)methanol stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(1S,2R)-2-aminocyclopentyl]methanol

InChI

InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6-/m1/s1

InChI Key

JFLVVCGMJYMWML-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)CO

Canonical SMILES

C1CC(C(C1)N)CO

Origin of Product

United States

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